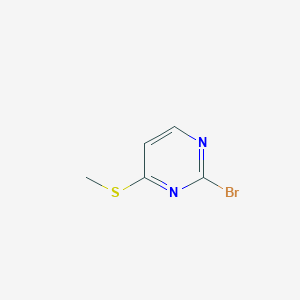
methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
Vue d'ensemble
Description
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the formula C₇H₈ClN₃O₄ . It is a research chemical that has potential applications in medical, environmental, and industrial research.
Molecular Structure Analysis
The molecular weight of methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is 233.61 . Its molecular formula is C7H8ClN3O4 . The compound’s structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Applications De Recherche Scientifique
Synthesis of Pyrazolo[4,3-c]pyridines
Methyl (5-oxopyrazol-3-yl)acetate, a related compound, has been utilized in the synthesis of pyrazolo[4,3-c]pyridines, which are important in the construction of complex heterocyclic compounds. This synthesis involves the addition of methyl (5-oxopyrazol-3-yl)acetate to methylthiocyanate C≡N bond in the presence of Ni(OAc)2, leading to the formation of heterocyclic N,S-ketene acetal. This compound then serves as a synthon for new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones (Prezent et al., 2016).
Hydrogen-Bonded Molecular Structures
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate and its derivatives are also studied for their hydrogen-bonded molecular structures. For instance, the compound methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure and forms hydrogen-bonded chains of edge-fused rings. These studies are crucial for understanding the molecular interactions and structural properties of these compounds, which can be valuable in the design of new materials or pharmaceuticals (Portilla et al., 2007).
Synthesis of Pyrazolopyridines
The compound has been used in the synthesis of various pyrazolopyridines and related derivatives. These synthesized compounds include pyrazolopyridines, pyrazolothienopyridines, pyrazolopyridothienopyrimidines, and pyrazolopyridothienotriazines. Such syntheses are significant for the development of new compounds with potential applications in various fields including pharmaceuticals and materials science (Ghattas et al., 2003).
Antimicrobial and Antineoplastic Activities
Studies have also explored the antimicrobial and antineoplastic activities of derivatives of methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. For example, 4-diazopyrazole derivatives showed activity against tumor cell lines and bacteria, particularly gram-positive bacteria. Such research is crucial in the ongoing search for new therapeutic agents (Daidone et al., 1998).
Annular Tautomerism Studies
Annular tautomerism of disubstituted 1H-pyrazoles, including those with ester or amide groups, has been investigated. Such studies are essential in understanding the chemical behavior and potential applications of these compounds in various reactions (Kusakiewicz-Dawid et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4/c1-4-6(8)7(11(13)14)9-10(4)3-5(12)15-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSYZMHCCKREQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



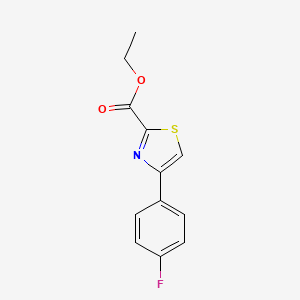

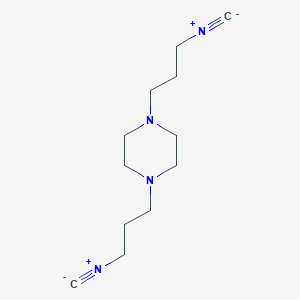

![3-[(4-Chlorophenoxy)methyl]azetidine](/img/structure/B1648902.png)

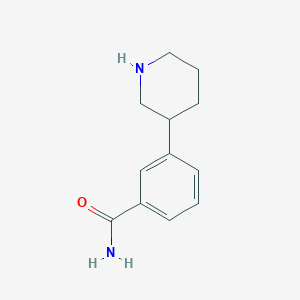
![Ethyl (7R,8S)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1648906.png)

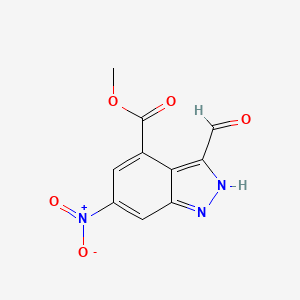
![Imidazo[1,5-a]pyrido[3,2-e]pyrazine, 2,6-dimethoxy-7-methyl-](/img/structure/B1648935.png)


